3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone, also known as CFTRinh-172 or CFTRinh-172, is a small molecule that selectively inhibits the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [] It was initially identified through high-throughput screening of chemical compounds for their ability to inhibit cAMP/flavone-stimulated chloride transport in cells expressing CFTR. [] The compound exhibits high affinity and selectivity for the CFTR channel, demonstrating its utility in studying CFTR-mediated processes. [] CFTRinh-172 has emerged as a valuable tool in scientific research, enabling exploration of CFTR’s involvement in various physiological and pathological processes.
CFTRinh-172 can be synthesized through a three-step procedure. The synthesis begins with trifluromethylaniline as the starting material. [] The overall yield for this synthesis is 58%, and the final product achieves a purity exceeding 99% as determined by HPLC. [] The synthesized compound undergoes structural confirmation via 1H NMR. [] This synthetic procedure offers a method for producing substantial quantities of high-quality CFTRinh-172, suitable for research applications.
CFTRinh-172 is a thiazolidinone derivative. [] Its full chemical name, 3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone, reveals structural details about the molecule. The presence of a trifluoromethyl group, a carboxyphenyl group, and a thioxothiazolidinone core are key elements contributing to its pharmacological activity. Further structural analysis, including data on bond lengths, angles, and conformation, would require dedicated studies.
CFTRinh-172 exhibits a complex mechanism of action, functioning as both a pore blocker and a gating modulator of the CFTR channel. [] Structurally, CFTRinh-172 binds within the CFTR pore near transmembrane helix 8 (TM8). [] This binding stabilizes a conformation where the chloride selectivity filter collapses, effectively blocking the pore from the extracellular side. [] Importantly, CFTRinh-172 inhibits channel gating without disrupting nucleotide-binding domain (NBD) dimerization, a key process in CFTR function. [] This dual inhibitory function distinguishes CFTRinh-172 from typical ion channel inhibitors, explaining its effectiveness in modulating CFTR activity.
a) Studying CFTR’s role in intestinal fluid secretion and diarrhea: CFTRinh-172 effectively reduces fluid secretion caused by bacterial enterotoxins in the intestine. [] [] This application stems from the understanding that CFTR plays a crucial role in intestinal chloride and fluid secretion. [] CFTRinh-172’s ability to inhibit this process in various animal models (mice, rats) highlights its potential as an antidiarrheal agent and a tool for investigating secretory diarrheas. [] []
b) Creating models of cystic fibrosis: By inhibiting CFTR function, CFTRinh-172 can create phenotypes mimicking cystic fibrosis in research models. [] This application utilizes its potent and specific inhibition of CFTR to induce CFTR dysfunction in various systems, including cell lines, rodents, and potentially larger animals. [] [] This allows for studying CF-related processes and evaluating potential therapies.
c) Investigating CFTR’s role in airway disease: CFTRinh-172 has been used to study CFTR’s role in mucociliary clearance (MCC) in the airways. [] MCC is essential for clearing mucus and pathogens from the respiratory tract, and its dysfunction contributes to cystic fibrosis lung disease. [] By inhibiting CFTR, CFTRinh-172 allows for assessing CFTR's contribution to MCC, furthering our understanding of airway disease.
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: